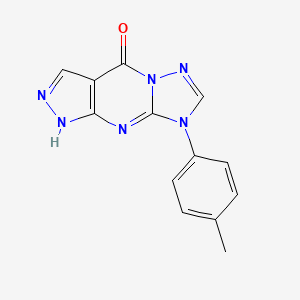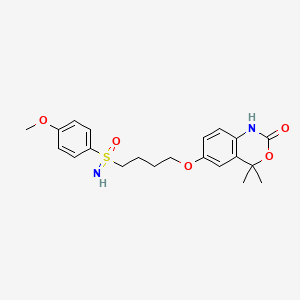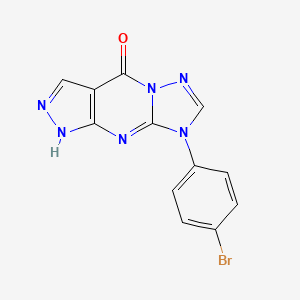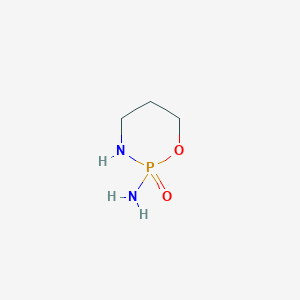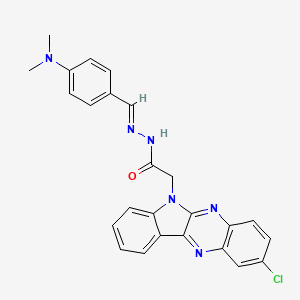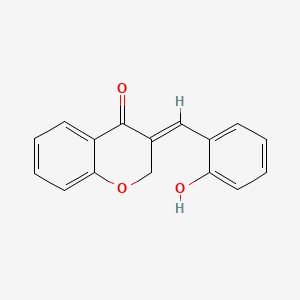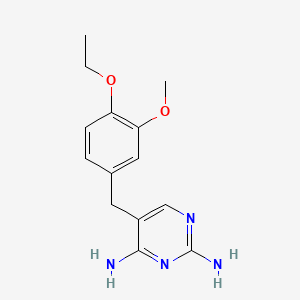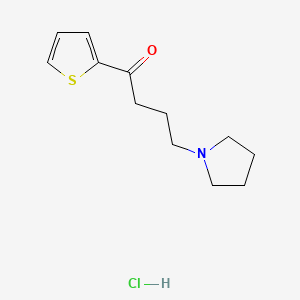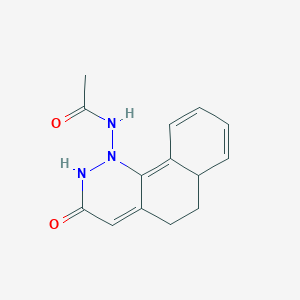
8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a fused benzene and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one typically involves the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine. This reaction is carried out in ethanol at reflux conditions, leading to the formation of the desired cinnoline derivative . The reaction mechanism involves the attack of the hydrazine nitrogen atom on the ketone carbonyl group, followed by cyclization to form the cinnoline ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol, acetonitrile, and dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted cinnoline compounds. These products can exhibit different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The compound’s ability to interact with these targets is attributed to its unique structure, which allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one include:
- 2,5-Diaryl-8,8-dimethyl-3,6,7,8-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones
- 5-Substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones
Uniqueness
What sets this compound apart from these similar compounds is its specific acetylamino substitution, which imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
104120-90-3 |
|---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
N-(3-oxo-2,5,6,6a-tetrahydrobenzo[h]cinnolin-1-yl)acetamide |
InChI |
InChI=1S/C14H15N3O2/c1-9(18)15-17-14-11(8-13(19)16-17)7-6-10-4-2-3-5-12(10)14/h2-5,8,10H,6-7H2,1H3,(H,15,18)(H,16,19) |
InChI-Schlüssel |
OMPBGCBRBUBPJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NN1C2=C3C=CC=CC3CCC2=CC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


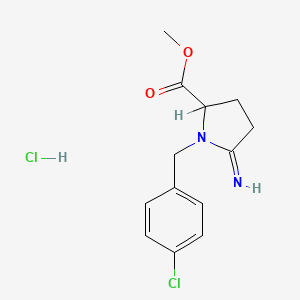
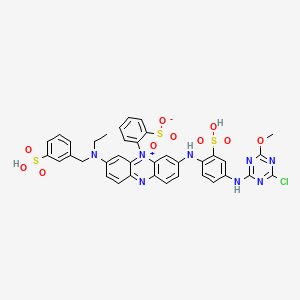
![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
